S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate
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Overview
Description
S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate is a chemical compound characterized by the presence of a pyrrolidine ring, a phenyl group, and an ethanethioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate typically involves the reaction of 2-phenylpyrrolidine with 2-bromoethyl ethanethioate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reagents are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethanethioate moiety to ethanethiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and phenyl group contribute to the compound’s binding affinity and specificity. The ethanethioate moiety may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities.
Phenyl derivatives: Compounds like phenylpyrrolidine and phenylethanethiol have related structural features
Uniqueness
S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.
Properties
CAS No. |
87696-90-0 |
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Molecular Formula |
C18H19NOS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
S-[2-(2-phenylpyrrolidin-1-yl)phenyl] ethanethioate |
InChI |
InChI=1S/C18H19NOS/c1-14(20)21-18-12-6-5-10-17(18)19-13-7-11-16(19)15-8-3-2-4-9-15/h2-6,8-10,12,16H,7,11,13H2,1H3 |
InChI Key |
HKSOVWMDAUGXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=CC=C1N2CCCC2C3=CC=CC=C3 |
Origin of Product |
United States |
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